molecular formula C17H19NO5 B11648354 ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11648354
M. Wt: 317.34 g/mol
InChI Key: BMQHZDWZBZBYJY-MDWZMJQESA-N
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Description

Ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring, a benzylidene group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl (5E)-5-(2,4-dimethoxybenzyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.

    Substitution: Formation of derivatives with different substituents on the benzene ring.

Scientific Research Applications

Ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:

  • Ethyl (5E)-5-(3,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl (5E)-5-(2,4-dimethoxyphenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

These compounds share structural similarities but differ in the position or nature of substituents on the benzene ring

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

ethyl (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C17H19NO5/c1-5-23-17(20)15-10(2)18-13(16(15)19)8-11-6-7-12(21-3)9-14(11)22-4/h6-9,19H,5H2,1-4H3/b13-8+

InChI Key

BMQHZDWZBZBYJY-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=C(C=C(C=C2)OC)OC)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)OC)OC)N=C1C)O

Origin of Product

United States

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